molecular formula C20H12ClN3O5S3 B2595855 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chlorobenzoate CAS No. 877642-97-2

4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chlorobenzoate

Cat. No.: B2595855
CAS No.: 877642-97-2
M. Wt: 505.96
InChI Key: HEJYOSDCESEXCC-UHFFFAOYSA-N
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Description

The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chlorobenzoate is a complex organic molecule that features a combination of several functional groups, including a pyran ring, a thiadiazole ring, and a chlorobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chlorobenzoate typically involves multi-step organic reactions. A general synthetic route might include:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiophene-2-carboxylic acid with thiosemicarbazide under acidic conditions to form the 1,3,4-thiadiazole ring.

    Amidation: The thiadiazole derivative is then reacted with an appropriate amine to introduce the carboxamido group.

    Thioether Formation: The thiadiazole compound is then reacted with a suitable thiol to form the thioether linkage.

    Pyran Ring Formation: The intermediate is then subjected to a cyclization reaction to form the pyran ring.

    Esterification: Finally, the compound is esterified with 4-chlorobenzoic acid to yield the target molecule.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol and pyran moieties.

    Reduction: Reduction reactions can target the carbonyl groups present in the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoate ester and thiadiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted thiadiazole or pyran derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Potential use as an antimicrobial agent due to the presence of the thiadiazole ring.

    Enzyme Inhibition: Possible applications in enzyme inhibition studies.

Medicine

    Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chlorobenzoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or altering their function. The thiadiazole ring is known to interact with metal ions, which can be crucial in its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-oxo-6-(((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chlorobenzoate
  • 4-oxo-6-(((5-(pyridine-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chlorobenzoate

Uniqueness

The unique combination of the thiadiazole ring with the pyran and chlorobenzoate ester in 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 4-chlorobenzoate provides distinct chemical properties and potential biological activities that are not found in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClN3O5S3/c21-12-5-3-11(4-6-12)18(27)29-15-9-28-13(8-14(15)25)10-31-20-24-23-19(32-20)22-17(26)16-2-1-7-30-16/h1-9H,10H2,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEJYOSDCESEXCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC(=O)C(=CO3)OC(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClN3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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